Bendazol
Overview
Description
Bendazol, also known as 2-(1H-benzimidazol-2-ylthio)-N-methylacetamide, is a member of the benzimidazole class of compounds. It is widely recognized for its broad-spectrum anthelmintic properties, making it effective against a variety of parasitic worm infections. This compound works by inhibiting the polymerization of tubulin, which is essential for the formation of microtubules in parasitic worms, leading to their immobilization and death .
Mechanism of Action
Target of Action
Bendazol, also known as Albendazole, primarily targets the tubulin protein in the cells of parasites . Tubulin is a crucial component of the cytoskeleton, which maintains cell shape, enables cell movement, and plays a significant role in cell division .
Mode of Action
this compound interacts with its targets by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This interaction causes degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production, leading to the immobilization and death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, essential structures for nutrient absorption, cell shape maintenance, and cell division in parasites .
Pharmacokinetics
this compound exhibits poor absorption from the gastrointestinal tract . Its absorption may increase up to five times when administered with a fatty meal . It is widely distributed throughout the body, including urine, bile, liver, cyst wall, cyst fluid, and cerebrospinal fluid . This compound undergoes extensive first-pass metabolism in the liver, primarily through rapid sulfoxidation to its active metabolite, albendazole sulfoxide . It is excreted in the urine (<1% as active metabolite) and feces .
Result of Action
The molecular effect of this compound is the inhibition of tubulin polymerization, leading to the loss of cytoplasmic microtubules . On a cellular level, this results in the degeneration of the tegument and intestinal cells of the worm, leading to energy depletion, immobilization, and ultimately, the death of the parasite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be significantly increased when taken with a fatty meal . Additionally, the drug’s metabolism and excretion can be affected by the individual’s liver function and the presence of other drugs that may interact with this compound .
Biochemical Analysis
Biochemical Properties
Bendazol interacts with various biomolecules, including proteins, lipids, DNA, and RNA . It is thought to be reduced to various electrophilic metabolites by nitroreductases present in Trypanosoma cruzi . These metabolites likely bind to these macromolecules, resulting in damage .
Cellular Effects
This compound has significant effects on cellular processes. It kills the causative organism in Chagas disease, Trypanosoma cruzi . It is thought to increase trypanosomal death through interferon-γ, which is likely present in increased amounts due to inflammation caused by macromolecule damage .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction to various electrophilic metabolites by nitroreductases present in Trypanosoma cruzi . These metabolites likely bind to proteins, lipids, DNA, and RNA, resulting in damage to these macromolecules . DNA in parasites affected by this compound has been found to undergo extensive unpacking with overexpression of DNA repair proteins, supporting the idea of DNA damage contributing to the mechanism of the drug .
Temporal Effects in Laboratory Settings
It is known that this compound has a bioavailability of 91.7% and a Tmax of 2.93 h .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit the progression of form-deprivation myopia (FDM) in rabbits . The inhibitory effect of this compound on FDM was observed with the treatment of 1% this compound in the FD eyes .
Metabolic Pathways
This compound is metabolized by nitroreductases in Trypanosoma cruzi and by cytochrome P450 enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: Bendazol can be synthesized through a condensation reaction involving o-phenylenediamine and concentrated hydrochloric acid. The reaction is carried out at a temperature range of 70 to 80 degrees Celsius for 30 to 45 minutes to form o-phenylenediamine hydrochloride. This intermediate is then condensed with a benzyl halide derivative at a temperature range of 160 to 200 degrees Celsius for 1 to 1.5 hours to yield this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves heating o-phenylenediamine and concentrated hydrochloric acid, followed by condensation with a benzyl halide derivative. This method is advantageous due to its simplicity, low cost of raw materials, high yield, and minimal environmental impact. The yield of this compound in industrial production can reach up to 96.2 percent .
Chemical Reactions Analysis
Types of Reactions: Bendazol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Bendazol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various benzimidazole derivatives with potential pharmaceutical applications.
Biology: Studied for its effects on microtubule dynamics and cellular processes.
Medicine: Investigated for its anthelmintic properties and potential use in treating parasitic infections.
Industry: Utilized in the development of new anthelmintic drugs and other therapeutic agents.
Comparison with Similar Compounds
Albendazole: Another benzimidazole anthelmintic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique in its specific binding affinity to the colchicine-sensitive site of tubulin, which makes it particularly effective against certain parasitic worms. Its high yield and low-cost production methods also make it an attractive option for industrial-scale synthesis .
Properties
IUPAC Name |
2-benzyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLQFZVCLXFFRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1212-48-2 (mono-hydrochloride) | |
Record name | Bendazol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80211157 | |
Record name | Bendazol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643575 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
621-72-7 | |
Record name | Dibazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bendazol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bendazol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bendazol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bendazol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENDAZOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26601THN1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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